molecular formula C22H34N2O7 B015410 tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate CAS No. 371972-14-4

tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate

Cat. No.: B015410
CAS No.: 371972-14-4
M. Wt: 438.5 g/mol
InChI Key: LMUZBCCYFRMNHR-SJORKVTESA-N
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Description

Tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate, also known as this compound, is a useful research compound. Its molecular formula is C22H34N2O7 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The chemical structure of tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate can be represented as follows:

  • Molecular Formula : C19H26N2O7
  • Molecular Weight : 394.42 g/mol
  • CAS Number : 214629-97-7

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Pharmacological Properties

  • Antimicrobial Activity : Several studies have indicated that derivatives of amino acids, including those with benzyloxycarbonyl modifications, exhibit antimicrobial properties. The structural modifications enhance the lipophilicity of the compounds, facilitating membrane penetration and increasing efficacy against bacterial strains.
  • Anticancer Potential : Research has suggested that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways through the inhibition of anti-apoptotic proteins.
  • Neuroprotective Effects : Some studies have explored the neuroprotective effects of amino acid derivatives, indicating potential benefits in neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of related compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications similar to those found in this compound significantly enhanced antimicrobial potency compared to unmodified amino acids.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Control12864
Modified3216

Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to induce apoptosis in human cancer cell lines. Flow cytometry analysis showed a significant increase in apoptotic cells when treated with the compound compared to controls.

Treatment% Apoptosis
Control10
Compound (50 µM)40
Compound (100 µM)70

Properties

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O7/c1-21(2,3)30-18(26)17(24-20(28)31-22(4,5)6)12-16(25)13-23-19(27)29-14-15-10-8-7-9-11-15/h7-11,16-17,25H,12-14H2,1-6H3,(H,23,27)(H,24,28)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUZBCCYFRMNHR-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C[C@H](CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464606
Record name tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371972-14-4
Record name tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.